molecular formula C10H8BrNO2 B1415552 3-Bromo-4-cyano-5-methylphenylacetic acid CAS No. 1806061-21-1

3-Bromo-4-cyano-5-methylphenylacetic acid

Cat. No.: B1415552
CAS No.: 1806061-21-1
M. Wt: 254.08 g/mol
InChI Key: MFJWKSUNIYFVAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-5-methylphenylacetic acid is a chemical compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to the phenyl ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-5-methylphenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-5-methylphenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-5-methylphenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the cyano group to a carboxylic acid.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted phenylacetic acids can be formed.

    Reduction Products: Amines or partially reduced intermediates.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Bromo-4-cyano-5-methylphenylacetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-5-methylphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the cyano and bromine groups can enhance its binding affinity to target proteins, leading to specific biological effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-5-methylphenylacetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Bromo-4-methylphenylacetic acid:

    3-Bromo-4-cyano-phenylacetic acid: Lacks the methyl group, which can influence its steric and electronic characteristics.

Uniqueness

3-Bromo-4-cyano-5-methylphenylacetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the bromine, cyano, and methyl groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-(3-bromo-4-cyano-5-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-2-7(4-10(13)14)3-9(11)8(6)5-12/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWKSUNIYFVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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